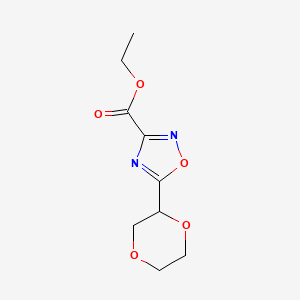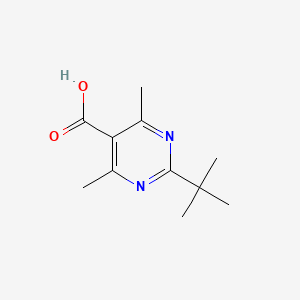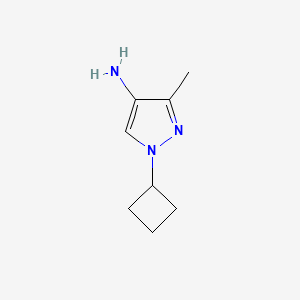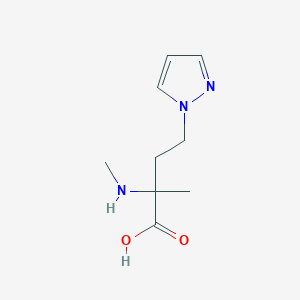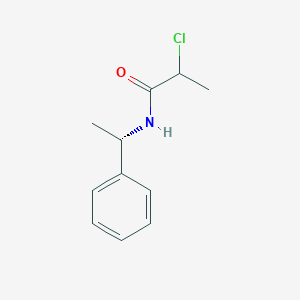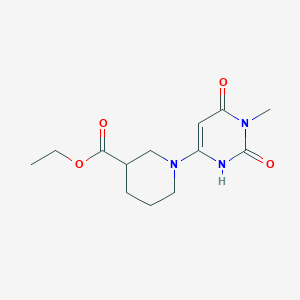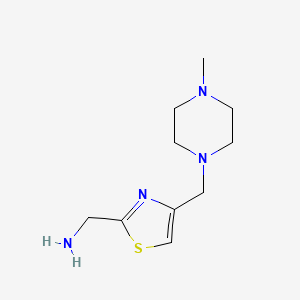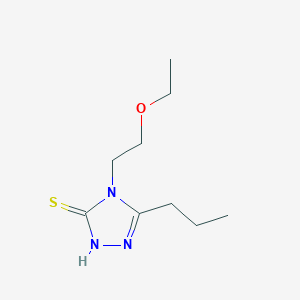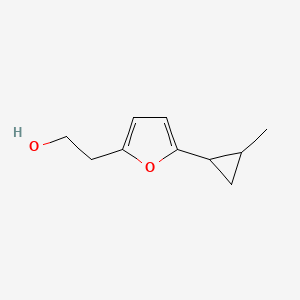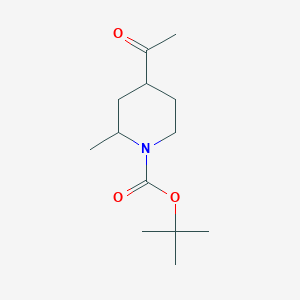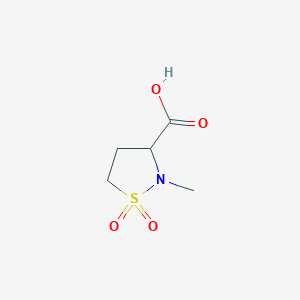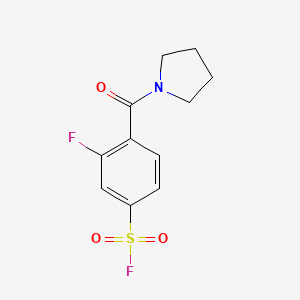
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride is a chemical compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a sulfonyl fluoride group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.
科学研究应用
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition. This interaction can disrupt key biological pathways, making the compound useful in various therapeutic and research applications.
相似化合物的比较
Similar Compounds
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride: Lacks the fluorine atom on the benzene ring.
3-chloro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors and other bioactive molecules.
属性
分子式 |
C11H11F2NO3S |
|---|---|
分子量 |
275.27 g/mol |
IUPAC 名称 |
3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H11F2NO3S/c12-10-7-8(18(13,16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI 键 |
CKBMHLSMTHBELT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


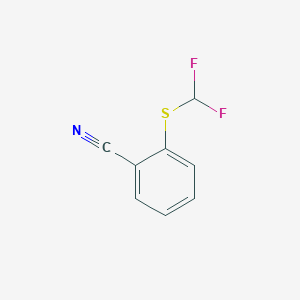
![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
